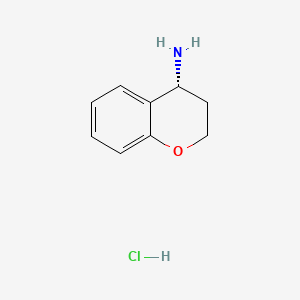

(R)-Chroman-4-amine hydrochloride

Description

(R)-Chroman-4-amine hydrochloride (CAS 730980-59-3) is a chiral amine derivative with a chroman backbone. Its molecular formula is C₉H₁₂ClNO, and it has a molecular weight of 185.65 g/mol. The compound features a single stereocenter at the 4-position of the chroman ring, conferring distinct stereochemical properties critical for biological activity .

Properties

IUPAC Name |

(4R)-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h1-4,8H,5-6,10H2;1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVMKYKMJUZEGBU-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=CC=CC=C2[C@@H]1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

(R)-Chroman-4-amine hydrochloride serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. Its structural features allow for the development of compounds that can interact effectively with biological targets involved in these disorders. For instance, research has demonstrated its role in synthesizing compounds that exhibit neuroprotective effects, potentially leading to new treatments for conditions like Alzheimer's disease and Parkinson's disease .

Case Study: Neuroprotective Agents

A study focused on synthesizing derivatives of (R)-Chroman-4-amine hydrochloride showed promising results in enhancing neuronal survival under stress conditions. The derivatives were evaluated for their ability to inhibit apoptosis in neuronal cell lines, highlighting the compound's potential as a scaffold for developing neuroprotective agents .

Biochemical Research

Investigating Enzyme Activity and Protein Interactions

In biochemical research, (R)-Chroman-4-amine hydrochloride is utilized to study enzyme kinetics and protein interactions. Its ability to modulate enzyme activity makes it valuable for understanding metabolic pathways and identifying potential therapeutic targets .

Example: Enzyme Inhibition Studies

Research involving (R)-Chroman-4-amine hydrochloride has been conducted to evaluate its inhibitory effects on specific enzymes linked to disease states. For instance, studies have shown that certain derivatives can inhibit enzymes involved in inflammatory pathways, suggesting a role in developing anti-inflammatory therapies .

Material Science

Development of Novel Materials

The compound is being explored for its potential applications in material science, particularly in creating materials with enhanced electrical conductivity and stability. This is particularly relevant for electronic applications and coatings where improved performance characteristics are desired .

Data Table: Properties of Materials Synthesized from (R)-Chroman-4-amine Hydrochloride

| Property | Value |

|---|---|

| Conductivity | High |

| Thermal Stability | Moderate |

| Mechanical Strength | Enhanced |

| Application | Electronics |

Natural Product Synthesis

Synthesis of Bioactive Compounds

(R)-Chroman-4-amine hydrochloride is employed in the synthesis of natural products that may possess medicinal properties. Researchers utilize this compound as a building block to create complex molecules found in nature, which can lead to the discovery of new drugs .

Case Study: Discovery of Antimicrobial Agents

In a recent project, researchers synthesized several natural product analogs using (R)-Chroman-4-amine hydrochloride as a precursor. These analogs were tested for antimicrobial activity against resistant strains of bacteria, demonstrating the compound's utility in drug discovery efforts aimed at combating antibiotic resistance .

Analytical Chemistry

Standardization and Quality Control

In analytical chemistry, (R)-Chroman-4-amine hydrochloride is used as a standard reference material for quantifying related compounds in various samples. This application is crucial for quality control processes in pharmaceutical manufacturing, ensuring that products meet regulatory standards .

Example: Quantitative Analysis Techniques

Methods such as high-performance liquid chromatography (HPLC) have been developed utilizing (R)-Chroman-4-amine hydrochloride as a standard. These methods provide reliable quantification of active pharmaceutical ingredients in formulations, ensuring consistency and safety .

Comparison with Similar Compounds

Key Properties :

- Purity : ≥95% (commercial grade) .

- Applications: Used in pharmaceutical synthesis, notably in the development of biased mu-opioid receptor agonists (e.g., SHR9352) .

Comparison with Structural Analogs

Chroman-4-amine derivatives are modified at different ring positions (6-, 7-, or 8-) with halogen or functional group substitutions. These modifications alter physicochemical properties, reactivity, and biological activity.

Structural and Physicochemical Comparison

Key Observations :

- Substituent Effects: Fluorine or trifluoromethoxy groups enhance metabolic stability and bioavailability .

- Stereochemistry : The (R)-enantiomer is often preferred in drug synthesis due to optimized receptor interactions, as seen in SHR9352 development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-Chroman-4-amine hydrochloride, and how can researchers optimize enantiomeric purity?

- Methodology : The enantioselective synthesis of (R)-chroman-4-amine (R-CA) typically involves asymmetric hydrogenation of ketimines. For example, Rhodium-catalyzed hydrogenation using [Rh(cod)₂]OTf/(S)-3,5-Xylyl-BINAP achieved 77% enantiomeric excess (ee), which was further enhanced to 99% ee via recrystallization from toluene/heptane . Researchers should prioritize solvent selection (e.g., methyltetrahydrofuran as a green solvent) and catalyst screening to balance cost and efficiency.

- Key Considerations : Monitor reaction scalability and chemoselectivity during deprotection steps (e.g., Raney-Nickel hydrogenolysis) to preserve enantiopurity .

Q. How can researchers validate the structural identity and purity of (R)-Chroman-4-amine hydrochloride?

- Methodology :

- Spectroscopic Analysis : Use -NMR and -NMR to confirm the chroman ring structure and amine proton signals.

- Chiral HPLC : Quantify enantiomeric purity by comparing retention times with (S)-enantiomer standards.

- Mass Spectrometry : HRMS (ESI-TOF) can verify molecular ion peaks (e.g., [M+H]+ for intermediates like brominated derivatives) .

- Quality Control : Cross-reference data with peer-reviewed syntheses (e.g., gem-dimethyl analogues) to identify impurities .

Q. What in vitro assays are suitable for preliminary biological evaluation of (R)-Chroman-4-amine derivatives?

- Methodology :

- BuChE Inhibition : Use Ellman’s assay to measure inhibition of butyrylcholinesterase (BuChE), a target in Alzheimer’s disease. Chroman-4-amine derivatives have shown selectivity for BuChE over acetylcholinesterase (AChE) .

- 5-HT1A Receptor Binding : Radioligand displacement assays (e.g., -8-OH-DPAT) can assess affinity for serotonin receptors linked to neuroprotection .

Advanced Research Questions

Q. How can researchers resolve contradictory data in enantioselective synthesis yields or biological activity?

- Case Study : In Rh-catalyzed hydrogenation, inconsistent ee values may arise from trace moisture or ligand degradation. Implement rigorous drying protocols for solvents/ligands and validate catalyst stability via TLC or in situ IR .

- Biological Replicates : For conflicting IC values, repeat assays with freshly prepared inhibitor stocks and standardized enzyme batches. Use statistical tools (e.g., Grubbs’ test) to identify outliers .

Q. What strategies enable scalable production of (R)-Chroman-4-amine hydrochloride without compromising enantiopurity?

- Process Optimization :

- Continuous Flow Chemistry : Explore telescoped reactions to minimize intermediate isolation steps.

- Green Solvents : Replace DMSO with MeTHF in gram-scale syntheses to improve sustainability and reduce purification complexity .

Q. How can computational methods guide the design of (R)-Chroman-4-amine derivatives with enhanced bioactivity?

- DFT Calculations : Model binding interactions with BuChE or 5-HT1A receptors to identify critical hydrogen-bonding or π-stacking motifs. Compare energy profiles of (R)- vs. (S)-enantiomers .

- Molecular Dynamics (MD) : Simulate ligand-receptor stability over nanoseconds to prioritize derivatives for synthesis .

Q. What in vivo models are appropriate for evaluating the neuroprotective efficacy of (R)-Chroman-4-amine derivatives?

- Methodology :

- AD Mouse Models : Use transgenic APP/PS1 mice to assess amyloid-β plaque reduction via immunohistochemistry.

- Behavioral Tests : Morris water maze or Y-maze trials can quantify cognitive improvement .

- Dosage Optimization : Conduct pharmacokinetic studies to determine blood-brain barrier penetration and metabolite profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.